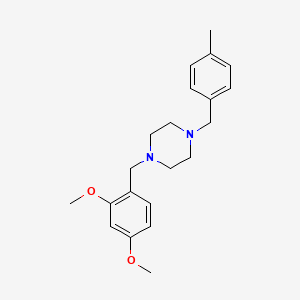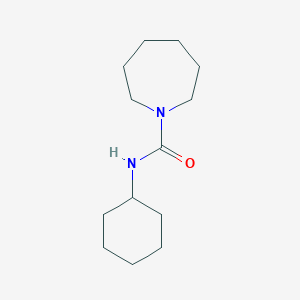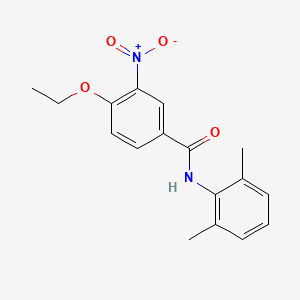
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the well-known psychedelic drug, mescaline. DMMDA-2 has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body.
Mécanisme D'action
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine acts as a partial agonist at serotonin receptors in the brain, which means that it can activate these receptors to a certain extent but not fully. This leads to a modulation of serotonin signaling in the brain, which can affect mood, appetite, and sleep. This compound has also been found to have a weak affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the human body. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. This compound has also been shown to have psychoactive effects, including altered perception, mood, and thought processes. These effects have been attributed to its modulation of serotonin signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also has a well-established synthesis method and has been used in many scientific studies. However, there are also limitations to its use in lab experiments. This compound is a psychoactive compound that can have unpredictable effects on human subjects. It is also difficult to control for variables such as dosage and individual differences in response.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine. One area of interest is its potential therapeutic use in the treatment of mood disorders such as depression and anxiety. This compound has been shown to modulate serotonin signaling in the brain, which is involved in regulating mood. Another area of interest is its potential use as a tool for studying the neurobiology of psychedelic drugs. This compound has similar chemical properties to other psychedelic drugs such as mescaline and LSD, and studying its effects on the brain could provide insight into the mechanisms of action of these drugs. Finally, there is interest in developing new derivatives of this compound that could have improved therapeutic potential or reduced side effects.
Méthodes De Synthèse
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, this compound. The synthesis method has been well established in the literature and has been used in many scientific studies.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-4-(4-methylbenzyl)piperazine has been studied for its potential use in scientific research due to its unique chemical properties and effects on the human body. It has been shown to have a high affinity for serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. This compound has also been found to have a low affinity for dopamine receptors, which are involved in regulating reward and pleasure.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-4-6-18(7-5-17)15-22-10-12-23(13-11-22)16-19-8-9-20(24-2)14-21(19)25-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMKCRRJOLCONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)





![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

